Ranitidine is a histamine H2-receptor antagonist that was widely used in scientific research to study gastric acid secretion and its role in various physiological and pathological processes. [ [] ] It is classified as a substituted amine alkylfuran, distinguishing it from earlier H2-receptor antagonists like Cimetidine, which contain imidazole rings. [ [] ] Ranitidine's role in research stems from its ability to specifically block the action of histamine at H2-receptors, thereby inhibiting gastric acid production. This selective action has made it a valuable tool in investigating the role of histamine and gastric acid in a variety of conditions.
Despite its recent withdrawal from the market due to concerns over Nitrosodimethylamine (NDMA) contamination, [ [] ] Ranitidine's legacy as a valuable research tool remains. Its unique properties and well-characterized mechanism of action continue to provide valuable insights into various biological processes. Further research exploring its diverse applications beyond gastric acid suppression holds significant promise for advancing our understanding of human health and disease.
Ranitidine was first synthesized in the 1970s and became commercially available under various brand names, including Zantac. It is classified as a histamine H2-receptor antagonist, which inhibits gastric acid secretion by blocking the action of histamine at the H2 receptors of parietal cells in the stomach. This classification places it alongside other similar agents such as cimetidine and famotidine .
The synthesis of ranitidine involves several steps, typically starting from readily available raw materials. A common synthetic pathway includes:
The yield for these processes can vary significantly, often ranging from 35% to 45%, depending on the specific method employed .
Ranitidine has a complex molecular structure characterized by the following formula:
The structural representation includes:
The molecular structure allows for interactions with H2 receptors effectively, thereby inhibiting gastric acid secretion .
Ranitidine undergoes various chemical reactions that are significant both in its synthesis and degradation:
The mechanism of action of ranitidine involves:
Studies have shown that ranitidine effectively reduces gastric acid secretion by up to 70% when administered at therapeutic doses .
Ranitidine exhibits several notable physical and chemical properties:
These properties influence its formulation in pharmaceutical preparations and its storage requirements .
Ranitidine's primary applications include:
Ranitidine (C₁₃H₂₂N₄O₃S) is a furan derivative featuring a dimethylaminomethyl substituent on the furan ring, connected via a thioether linkage to a nitroethenediamine moiety. Its molecular weight is 314.40 g/mol, and it crystallizes as a white to pale yellow solid. The compound’s IUPAC name is N-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N′-methyl-2-nitro-1,1-ethenediamine, with a CAS Registry Number of 66357-35-5 [1]. The presence of both polar (tertiary amine, nitro group) and nonpolar (furan ring, dimethyl groups) regions contributes to amphiphilic properties, enabling surface activity with a critical micelle concentration (CMC) of 1.02 × 10⁻⁶ M [10].
Table 1: Molecular Properties of Ranitidine
Property | Value |
---|---|
Molecular Formula | C₁₃H₂₂N₄O₃S |
Molecular Weight | 314.40 g/mol |
IUPAC Name | N-[2-[[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N′-methyl-2-nitro-1,1-ethenediamine |
CAS Registry Number | 66357-35-5 |
Critical Micelle Concentration | 1.02 × 10⁻⁶ M |
Partition Coefficient (log P) | 0.27 (hydrophilic) |
Ranitidine’s furan-based scaffold distinguishes it from other histamine H₂ receptor antagonists. Cimetidine (the first H₂ antagonist) contains an imidazole ring with a cyanoguanidine group, while famotidine uses a thiazole ring with a sulfonamidine function. Ranitidine replaces cimetidine’s imidazole with a dimethylaminomethylfuran group linked to a nitroethenediamine chain [8] [9]. This structural shift eliminates imidazole-mediated cytochrome P450 inhibition, reducing drug interactions compared to cimetidine [3]. The electron-withdrawing nitro group enhances receptor affinity, contributing to ranitidine’s potency (10-fold greater than cimetidine) [8]. Famotidine’s sulfonamide group further amplifies acidity suppression but reduces oral bioavailability relative to ranitidine [9].
Ranitidine is classified as a Biopharmaceutical Classification System (BCS) Class III drug: high solubility but low permeability. Its water solubility exceeds 200 mg/mL across physiological pH ranges (1.0–8.0), attributable to ionizable tertiary amine groups (pKa = 2.7 and 8.2) [3] [9]. Despite this, permeability is limited by low lipophilicity (log P = 0.27), restricting passive diffusion. Oral bioavailability is 39–87% due to first-pass metabolism, unaffected by food co-administration [3] [10]. The compound exhibits low plasma protein binding (10–19%) and a volume of distribution (1.2–1.9 L/kg) exceeding total body water, indicating tissue penetration without deep cellular accumulation [3] [4].
Ranitidine reversibly antagonizes histamine binding at H₂ receptors on gastric parietal cells, suppressing basal and stimulated acid secretion. It competitively inhibits histamine-induced cyclic AMP production, reducing H⁺/K⁺-ATPase activity. Acid suppression is dose-dependent: intravenous boluses of 20–80 mg reduce pentagastrin-stimulated acid output by 50–90% within 30 minutes [2]. Unlike proton pump inhibitors (PPIs), ranitidine does not block the proton pump directly, allowing residual acid secretion during maximal stimulation. Its prokinetic effects (via anticholinesterase activity) enhance gastric emptying, complementing acid suppression [9].
Table 2: Pharmacodynamic Comparison of H₂ Antagonists
Parameter | Ranitidine | Cimetidine | Famotidine |
---|---|---|---|
Receptor Affinity | High | Moderate | Very High |
Acid Output Reduction | 70–90% | 60–80% | 90–95% |
Onset of Action | 55–65 min | 60–90 min | 30–45 min |
Duration of Action | 8–12 hours | 4–8 hours | 10–12 hours |
Ranitidine achieves 70–90% inhibition of nocturnal acid output but is less effective than PPIs for sustained hypochlorhydria. PPIs (e.g., omeprazole) covalently inhibit H⁺/K⁺-ATPase, suppressing >95% of acid secretion for >24 hours. Clinical studies confirm PPIs heal erosive esophagitis more rapidly (8 weeks vs. 12 weeks for ranitidine) and prevent NSAID-induced ulcers more effectively [6] [8]. However, ranitidine’s faster onset (55–65 minutes) suits on-demand heartburn relief, while its reversible action avoids PPI-linked rebound acid hypersecretion [3] [6].
Ranitidine undergoes minimal cytochrome P450 metabolism, contrasting with cimetidine’s potent P450 inhibition. Primary biotransformation involves flavin-containing monooxygenase (FMO)-mediated oxidation to ranitidine N-oxide (3–4% of dose) and minor pathways yielding desmethyl ranitidine (1%) and ranitidine S-oxide (1%) [3] [10]. FMO3 is the dominant isoform, generating non-toxic metabolites lacking pharmacological activity. This minimizes drug interactions but does not eliminate hepatic influence: bioavailability drops to 39% during first-pass metabolism, rising to 87% with portocaval shunting [4] [10].
Renal excretion dominates ranitidine elimination, with 30–70% of oral doses excreted unchanged in urine via glomerular filtration and tubular secretion. Plasma clearance is 410–600 mL/min, with an elimination half-life of 2–3 hours in healthy adults [3] [4]. Renal impairment drastically alters pharmacokinetics:
Table 3: Pharmacokinetic Parameters of Ranitidine
Parameter | Healthy Adults | Severe Renal Impairment | Elderly Patients |
---|---|---|---|
Bioavailability | 39–87% | Unchanged | Unchanged |
Plasma Half-life | 2–3 hours | 5.9–8.9 hours | 3–4 hours |
Renal Clearance | 410 mL/min | <100 mL/min | 210–300 mL/min |
Fraction Excreted Unchanged | 30–70% | <20% | 40–60% |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7